4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Dopamine D2 antagonist D4 receptor antipsychotic

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide (CAS 921896-19-7) is a synthetic small molecule with a molecular formula of C23H29FN4O and a molecular weight of 396.5 g/mol. It belongs to a class of indoline–piperazine benzamide derivatives that have been explored in medicinal chemistry for their potential as mixed dopaminergic receptor ligands, particularly D2 and D4 antagonists.

Molecular Formula C23H29FN4O
Molecular Weight 396.51
CAS No. 921896-19-7
Cat. No. B2546475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
CAS921896-19-7
Molecular FormulaC23H29FN4O
Molecular Weight396.51
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC4=C(C=C3)N(CC4)C
InChIInChI=1S/C23H29FN4O/c1-26-11-13-28(14-12-26)22(16-25-23(29)17-3-6-20(24)7-4-17)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)
InChIKeyRLTCVJSFXZHJFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide (CAS 921896-19-7): Baseline Identification and Structural Classification for Procurement Screening


4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide (CAS 921896-19-7) is a synthetic small molecule with a molecular formula of C23H29FN4O and a molecular weight of 396.5 g/mol [1]. It belongs to a class of indoline–piperazine benzamide derivatives that have been explored in medicinal chemistry for their potential as mixed dopaminergic receptor ligands, particularly D2 and D4 antagonists [2]. The compound comprises a 4-fluorobenzamide moiety linked via an ethyl spacer to a 1-methylindoline group and a 4-methylpiperazine ring. This specific structural arrangement distinguishes it from other benzamide analogs that may feature alternative substituents (e.g., 2-fluoro, 4-chloro, or morpholine groups) or different heterocyclic cores, and these variations can significantly impact receptor binding, functional activity, and physicochemical properties [2].

Why Indoline–Piperazine Benzamide Analogs Are Not Interchangeable: The Critical Role of the 4-Fluoro Substituent and Methylpiperazine Topology


Within the indoline–piperazine benzamide chemotype, small structural modifications lead to substantial shifts in pharmacological profiles that preclude generic substitution. For example, the position of the fluorine atom on the benzamide ring (4-fluoro vs. 2-fluoro), the substitution pattern on the indoline nitrogen (methyl vs. other alkyl groups), and the amine partner (methylpiperazine vs. piperidine, pyrrolidine, or morpholine) each contribute to distinct receptor affinity, functional activity (agonist vs. antagonist), and metabolic stability [1]. The target compound, 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, combines a 4-fluoro substituent—known to influence both potency and metabolic resistance—with a 4-methylpiperazine group that modulates basicity and target engagement [1]. Directly substituting this compound with a 2-fluoro, 4-chloro, or piperidine analog without comparative binding or functional data risks altering the intended pharmacological outcome and invalidates experimental reproducibility.

Quantitative Differentiation Evidence for 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide (921896-19-7) Against Closest Analogs


Dopamine D2 and D4 Receptor Affinity: Class-Level Potency Inference for Indoline–Piperazine Benzamides

While no direct binding data (Ki) are available in the public domain for the specific compound 921896-19-7, the indoline–piperazine benzamide series to which it belongs has been characterized at dopamine D2 and D4 receptors [1]. In this series, compounds with a 4-substituted benzamide and a methylpiperazine moiety typically exhibit D2 Ki values in the low nanomolar range (10–50 nM) and D4 Ki values between 5–20 nM, with selectivity over D3 and 5-HT2A receptors being highly dependent on the benzamide substituent. The 4-fluoro group is predicted to confer a binding profile distinct from that of the 4-chloro or unsubstituted benzamide analogs, though precise Ki values for this compound are not yet reported. [1]

Dopamine D2 antagonist D4 receptor antipsychotic indoline piperazine

Physicochemical Property Differentiation: Computed LogP and Hydrogen Bond Donor/Acceptor Count vs. Structural Analogs

The computed XLogP3-AA value for 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is 2.8, with 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA) [1]. In contrast, the 4-chloro analog (estimated XLogP ≈3.2) is more lipophilic, which could increase CNS penetration but also raise off-target binding risks, while the 2-fluoro positional isomer exhibits a slightly different LogP and altered electronic distribution that may affect receptor binding orientation [2]. The methylpiperazine moiety (calculated pKa ~7.5–8.0) imparts a distinct ionization state at physiological pH compared to the morpholine analog (weaker base) or the piperidine variant, influencing solubility and permeability [1].

LogP drug-likeness CNS penetration physicochemical profile

Structural Differentiation from Patent-Disclosed D2/D4 Antagonists: The Unique 1-Methylindoline-5-yl Substituent

A key structural feature of the target compound is the 1-methylindoline-5-yl moiety attached to the ethyl linker. This distinguishes it from the more common 1H-indole or indole-3-ethyl derivatives found in many antipsychotic agents [1]. The indoline (2,3-dihydroindole) core introduces a saturated bond that alters the spatial orientation of the aromatic ring and reduces planarity, which can translate into enhanced D4 receptor selectivity over D2 when combined with specific benzamide substituents [1]. The patent and primary literature on indoline–piperazine benzamides explicitly highlight the 1-methyl substitution on the indoline nitrogen as a critical determinant of D2/D4 affinity balance; removal or modification of this methyl group consistently reduces activity [1]. No other commercially available analog simultaneously carries the 1-methylindoline, 4-methylpiperazine, and 4-fluorobenzamide groups—a combination that, based on class SAR, may offer a unique pharmacological signature.

SAR indoline patent analysis dopamine antagonist

Recommended Application Scenarios for 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide (921896-19-7) Based on Current Evidence


Focused Library Screening for Novel Dopamine D2/D4 Antagonist Chemotypes

Given the class-level evidence for D2/D4 antagonism among indoline–piperazine benzamides, 921896-19-7 serves as an excellent candidate for radioligand binding displacement assays at human D2 and D4 receptors. Its unique 1-methylindoline-5-yl and 4-fluorobenzamide combination has not been directly profiled in published SAR campaigns [1], offering an opportunity to uncover new potency or selectivity trends. Researchers should compare its Ki values against the 4-chloro and 2-fluoro analogs to empirically validate the predicted fluorine positional effect.

In Vitro Metabolic Stability Assessment of the 4-Fluorobenzamide Motif

The 4-fluoro substituent is often incorporated into drug candidates to block metabolic oxidation and improve half-life [1]. Because 921896-19-7 is uncharacterized in terms of microsomal stability, it represents a valuable tool compound for studying the metabolic fate of 4-fluorobenzamide-containing indoline derivatives in human or rodent liver microsomes. Comparative studies with the 4-chloro analog (predicted to be more lipophilic and potentially more rapidly metabolized) could quantify the pharmacokinetic advantage of the fluorine substitution.

Computational Docking and Pharmacophore Model Refinement

The compound's novel substitution pattern—particularly the 1-methylindoline and 4-methylpiperazine motifs—provides a useful probe for refining homology models of the dopamine D4 receptor. Docking studies comparing 921896-19-7 with crystallographic ligands or known high-affinity D4 binders can identify key interactions between the fluorine atom and receptor residues, potentially explaining selectivity over the D2 subtype [1]. Such models can guide the rational design of next-generation antipsychotics with reduced extrapyramidal side-effect liabilities.

Building Block for Targeted Covalent Probe Design

The ethyl linker connecting the indoline and piperazine to the benzamide can be synthetically modified to introduce an electrophilic warhead (e.g., acrylamide) for covalent targeting of cysteine residues in the dopamine receptor binding pocket. The 4-fluoro group serves as a non-perturbing label for LC-MS/MS detection of the modified peptide. This application leverages the well-defined synthesis of 921896-19-7 from its primary amine precursor [1] to generate a targeted chemical biology tool.

Quote Request

Request a Quote for 4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.